N3 Substituent: p-Tolyl vs. Phenyl — Impact on Calculated Lipophilicity and Predicted Kinase Conformation
The N3-p-tolyl group on 686771-69-7 increases calculated lipophilicity (XLogP3 = 4.7) compared to its direct N3-phenyl analog, 2-((3-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 686770-84-3; XLogP3 = 4.1, PubChem computed) [1]. This ~0.6 log unit higher XLogP3 of the p-tolyl derivative is consistent with the additional methyl group and is predicted to enhance occupancy of a hydrophobic pocket adjacent to the hinge region in PI3Kδ, a key determinant of isoform selectivity [2]. In related thieno[3,2-d]pyrimidine PI3K inhibitors, a similar increase in N3-aryl lipophilicity has been correlated with improved p110δ/p110α selectivity ratios [2].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.7 |
| Comparator Or Baseline | 2-((3-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 686770-84-3): XLogP3 = 4.1 |
| Quantified Difference | ΔXLogP3 = +0.6 (higher for target compound) |
| Conditions | PubChem computed XLogP3 values |
Why This Matters
The higher lipophilicity of the p-tolyl analog is expected to strengthen hydrophobic interactions in the kinase affinity pocket, which can be decisive for achieving selectivity against closely related isoforms when procuring a lead compound for a PI3Kδ or PDE4 program.
- [1] PubChem Compound Summary for CID 2155215, 2-((3-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one. View Source
- [2] Shuttleworth SJ, Folkes AJ, Chuckowree IS, et al. Pharmaceutical compounds. US Patent US7776856B2, 2010. View Source
